molecular formula C13H11N3O2S B12122668 3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione

3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12122668
M. Wt: 273.31 g/mol
InChI Key: VFXHVVNSWIEQEA-UHFFFAOYSA-N
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Description

3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a benzothiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction where the benzothiazole intermediate reacts with a pyridine derivative, such as pyridine-3-carboxaldehyde, under basic conditions.

    Final Assembly: The final compound is obtained by reacting the intermediate with an appropriate amine, such as pyridin-3-ylmethylamine, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, bacterial infections, and neurological disorders.

    Material Science: The unique electronic properties of the compound make it suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Industrial Processes: The compound is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.

Mechanism of Action

The mechanism of action of 3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione
  • 3-{[(Pyridin-4-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione
  • 3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-thiazole-1,1-dione

Uniqueness

3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is unique due to the specific positioning of the pyridine moiety, which influences its electronic properties and reactivity. This positioning allows for selective interactions with biological targets and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

1,1-dioxo-N-(pyridin-3-ylmethyl)-1,2-benzothiazol-3-imine

InChI

InChI=1S/C13H11N3O2S/c17-19(18)12-6-2-1-5-11(12)13(16-19)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16)

InChI Key

VFXHVVNSWIEQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCC3=CN=CC=C3)NS2(=O)=O

Origin of Product

United States

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